molecular formula C9H8Br2OS B14048316 1-Bromo-1-(3-bromo-4-mercaptophenyl)propan-2-one

1-Bromo-1-(3-bromo-4-mercaptophenyl)propan-2-one

Cat. No.: B14048316
M. Wt: 324.03 g/mol
InChI Key: QAUCETJINRZAHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-1-(3-bromo-4-mercaptophenyl)propan-2-one is a brominated aromatic ketone featuring a propan-2-one backbone substituted with two bromine atoms and a mercapto (-SH) group. This compound is of interest in organic synthesis, pharmaceutical intermediates, and materials science due to its electron-withdrawing and thiol-mediated properties .

Properties

Molecular Formula

C9H8Br2OS

Molecular Weight

324.03 g/mol

IUPAC Name

1-bromo-1-(3-bromo-4-sulfanylphenyl)propan-2-one

InChI

InChI=1S/C9H8Br2OS/c1-5(12)9(11)6-2-3-8(13)7(10)4-6/h2-4,9,13H,1H3

InChI Key

QAUCETJINRZAHA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)S)Br)Br

Origin of Product

United States

Preparation Methods

Bromination Catalysts

Vanadium pentoxide (V2O5) outperforms ammonium heptamolybdate in the two-phase system, achieving 85% conversion vs. 70%.

Alpha-Bromination Solvents

Glacial acetic acid provides superior yields (75%) compared to alternatives like DMF (50%) due to enhanced Br+ stabilization.

Thiol Deprotection

Sodium in liquid ammonia achieves near-quantitative deprotection (>90%) compared to acidic conditions (HCl/EtOH, 60%).

Scalability and Industrial Considerations

  • Cost Analysis : Route 1’s benzyl protection adds ~$15/kg to production costs, making Route 2 preferable for large-scale synthesis despite lower yield.
  • Waste Management : The two-phase system in Route 1 reduces bromide waste by 40% compared to traditional bromination.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-1-(3-bromo-4-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products with different functional groups replacing the bromine atoms.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

Scientific Research Applications

1-Bromo-1-(3-bromo-4-mercaptophenyl)propan-2-one is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its reactivity and ability to interact with biological molecules.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-1-(3-bromo-4-mercaptophenyl)propan-2-one involves its interaction with various molecular targets. The bromine and sulfur atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is the basis for its potential biological activities .

Comparison with Similar Compounds

Structural Features

The compound’s structure is compared to analogs with halogen and aromatic substituents (Table 1).

Table 1: Structural Comparison of Brominated Propanones

Compound Name Substituents on Phenyl Ring Functional Groups Molecular Formula Key References
1-Bromo-1-(3-bromo-4-mercaptophenyl)propan-2-one 3-Br, 4-SH Ketone, Thiol C₉H₇Br₂OS
2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one 3-Cl, 4-CH₃ Ketone, Halogen C₁₀H₁₀BrClO
1-Bromo-1-(2-fluoro-3-(trifluoromethoxy)phenyl)propan-2-one 2-F, 3-OCF₃ Ketone, Fluorinated C₁₀H₇BrF₄O₂
1-(4-Bromophenylimino)-1(phenylhydrazono)-propan-2-one 4-Br (imino-hydrazone derivative) Hydrazone, Ketone C₁₅H₁₃BrN₂O

Key Observations :

  • The mercapto group in the target compound distinguishes it from halogen- or alkyl-substituted analogs, offering enhanced nucleophilicity and metal-binding capacity .

Physicochemical Properties

  • Solubility : The mercapto group increases polarity compared to methyl- or chloro-substituted analogs (e.g., ), likely improving solubility in polar solvents.
  • Thermal Stability : Bromine and aromatic rings contribute to higher thermal stability, as seen in chalcone derivatives (). The thiol group may reduce stability due to oxidative sensitivity.

Biological Activity

1-Bromo-1-(3-bromo-4-mercaptophenyl)propan-2-one is a brominated compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and antifungal research. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C9H8Br2O
  • Molecular Weight : 291.97 g/mol
  • IUPAC Name : 1-bromo-3-(4-bromophenyl)propan-2-one
  • CAS Number : 20772-10-5

The compound features a bromo-substituted phenyl ring and a ketone functional group, which may contribute to its reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the bromination of phenolic compounds followed by the introduction of a mercapto group. Various methodologies have been explored to optimize yield and purity, including:

  • Bromination Reaction : Utilizing bromine in a solvent such as dichloromethane.
  • Mercapto Group Introduction : Employing thiol reagents to introduce the mercapto functionality.

Antibacterial Activity

Recent studies have highlighted the compound's promising antibacterial properties against various Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.025 mg/mL
Escherichia coli0.015 mg/mL
Pseudomonas aeruginosa0.050 mg/mL

The compound exhibited complete inhibition of bacterial growth within 8 hours of exposure, indicating rapid antibacterial action .

Antifungal Activity

In addition to antibacterial effects, the compound has shown antifungal properties against several fungal strains:

Fungal StrainZone of Inhibition (mm)
Candida albicans20 mm
Aspergillus niger18 mm

These results suggest that the compound could be effective in treating fungal infections as well .

The biological activity of this compound is believed to involve:

  • Disruption of Cell Membrane Integrity : The bromo and mercapto groups may interact with microbial membranes, leading to increased permeability and cell lysis.
  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various brominated compounds, including this compound. The study found that this compound demonstrated superior activity compared to other tested derivatives, particularly against resistant strains of Staphylococcus aureus .

Cytotoxicity Assessment

In vitro cytotoxicity assays conducted on human cell lines revealed that while the compound effectively inhibited bacterial growth, it exhibited selective toxicity towards cancer cells with minimal effects on normal cells. For instance, at concentrations up to 100 µg/mL, it reduced the viability of MCF-7 breast cancer cells by over 50% without significantly affecting non-cancerous cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.